molecular formula C15H21IN2O3 B1203923 (S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide

(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide

Cat. No.: B1203923
M. Wt: 404.24 g/mol
InChI Key: CANPFCFJURGKAX-UHFFFAOYSA-N
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Description

(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxy group, an iodine atom, and a methoxy group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl group. The benzamide core is then synthesized, and the hydroxy, iodine, and methoxy groups are introduced through various substitution reactions. The final step involves coupling the pyrrolidine ring with the benzamide core under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques. Reaction conditions are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the iodine atom yields a hydrogen-substituted compound .

Scientific Research Applications

(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide is unique due to the presence of the iodine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANPFCFJURGKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869574
Record name N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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